molecular formula C16H16N4O B12624737 2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 934494-73-2

2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B12624737
CAS No.: 934494-73-2
M. Wt: 280.32 g/mol
InChI Key: SVQPVMARWDTMKG-UHFFFAOYSA-N
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Description

2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound, which includes a fused pyridine and pyrimidine ring system, makes it a versatile candidate for various chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid and 2-methylpropanoic acid.

    Chlorination: The acids are subjected to chlorination to introduce chlorine atoms at specific positions.

    Amination: The chlorinated intermediates undergo amination reactions to introduce amino groups.

    Heterocyclization: The aminated intermediates are then cyclized to form the pyrido[2,3-d]pyrimidine core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its fused pyridine and pyrimidine ring system, which provides a versatile platform for chemical modifications. This structural feature allows for the exploration of various biological activities and the development of new therapeutic agents.

Properties

CAS No.

934494-73-2

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

2-amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H16N4O/c1-3-20-14-12(10(2)18-16(17)19-14)9-13(15(20)21)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,17,18,19)

InChI Key

SVQPVMARWDTMKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=CC=C3)C)N

Origin of Product

United States

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